2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-18-15(21)3-2-13(17-18)16(22)20-9-12(10-20)19-6-4-14-11(8-19)5-7-23-14/h2-3,5,7,12H,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGUEYBORHYTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,2-c]pyridine derivative with an azetidine-1-carbonyl compound under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of thieno[3,2-c]pyridine structures exhibit notable antimicrobial properties. The incorporation of the thieno[3,2-c]pyridine moiety in the compound suggests potential efficacy against various bacterial and fungal strains. For instance, compounds similar to this structure have demonstrated activity against resistant strains of bacteria and fungi through mechanisms that disrupt cell wall synthesis and inhibit nucleic acid synthesis .
-
Anticancer Properties
- Thieno[3,2-c]pyridine derivatives have been studied for their anticancer potential. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific interactions with cellular targets involved in cancer progression are under investigation .
-
CNS Activity
- The structure suggests possible interactions with neurotransmitter systems. Compounds derived from thieno[3,2-c]pyridine have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. Studies have indicated that modifications to the azetidine and pyridazine rings can enhance blood-brain barrier permeability, making them suitable candidates for CNS-targeted therapies .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the dihydropyridazine core.
- Functional Group Modifications : Introducing thieno[3,2-c]pyridine moieties through nucleophilic substitutions or coupling reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Case Studies
- Antimicrobial Screening : A study evaluated several thieno[3,2-c]pyridine derivatives for antimicrobial activity using agar diffusion methods. Results indicated that certain modifications led to compounds with significant inhibitory effects against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with the thieno[3,2-c]pyridine scaffold exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Mechanism of Action
The mechanism of action of 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Pyridazinone Derivatives
Compound 3a-3h () :
- Structure : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones.
- Synthesis : Prepared via nucleophilic substitution using halides and K₂CO₃ in acetone, yielding 50–80% after purification .
- Key Differences: Lacks the thienopyridine-azetidine moiety, resulting in simpler pharmacokinetic profiles but reduced target specificity.
Table 1: Comparison of Pyridazinone Derivatives
| Compound | Substituents | Yield (%) | Key Spectral Data (IR, NMR) | Reference |
|---|---|---|---|---|
| Target Compound | 6-(Azetidine-thienopyridine-carbonyl) | N/A | N/A | |
| 3a-3h () | 2-Alkyl/Aryl | 50–80 | C=O stretch: 1680–1700 cm⁻¹ (IR) |
Thienopyridine-Fused Systems
Compound from :
- Structure: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
- Synthesis: Catalyzed by FeCl₃-SiO₂ in ethanol (75% yield) .
Table 2: Thienopyridine-Containing Compounds
Azetidine-Containing Heterocycles
Compound 11a-b () :
- Structure : Thiazolo[3,2-a]pyrimidine derivatives with azetidine-like substituents.
- Synthesis : Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride (68% yield) .
- Key Differences: The azetidine in the target compound is fused to thienopyridine, whereas 11a-b feature benzylidene substituents, altering solubility and electronic properties .
Table 3: Azetidine/Cyclic Amine Derivatives
| Compound | Substituent | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|---|
| Target Compound | Thienopyridine-azetidine | N/A | Likely polar | |
| 11a () | 2,4,6-Trimethylbenzylidene | 243–246 | Moderate in DMSO |
Research Findings and Implications
- Synthetic Challenges: The target compound’s azetidine-thienopyridine linkage may require multi-step coupling reactions, similar to ’s FeCl₃-SiO₂-catalyzed method .
- Spectroscopic Predictions : Expected IR peaks include C=O (1680–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹), aligning with analogs in and .
- Biological Potential: Thienopyridine and pyridazinone motifs are associated with kinase inhibition (e.g., JAK2, EGFR), suggesting therapeutic relevance for the target compound .
Biological Activity
The compound 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS Number: 1904069-42-6) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structural features include a thieno[3,2-c]pyridine moiety and an azetidine carbonyl group, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of thieno[3,2-c]pyridine compounds have shown significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various pathogens, including resistant strains of bacteria .
- Anticancer Potential : Preliminary investigations into the anticancer properties of similar compounds indicate potential cytotoxic effects against human cancer cell lines. The mechanism may involve the inhibition of DNA topoisomerase and other critical cellular pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell proliferation.
- Receptor Modulation : It may interact with specific receptors in the body to exert its effects on cellular processes.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
Q & A
Q. Table 1: Analytical Techniques and Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ or DMSO-d₆ | Assigns proton environments |
| HRMS | ESI+/ESI-, <5 ppm error | Confirms molecular ion |
| HPLC | C18 column, UV detection at 254 nm | Purity assessment |
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Yield optimization involves systematic variation of:
Temperature : Higher temperatures (80–100°C) accelerate coupling but may promote side reactions .
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in azetidine acylation .
Catalysts : Pd(PPh₃)₄ improves efficiency in cross-coupling steps .
Workup Protocols : Gradient chromatography minimizes losses during purification .
Q. Table 2: Yield Optimization Case Study
| Step | Condition Variation | Yield Range | Reference |
|---|---|---|---|
| Acylation | DMF vs. THF | 65% → 77% | |
| Thienopyridine coupling | Pd(OAc)₂ vs. Pd(PPh₃)₄ | 41% → 65% |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
Purity Differences : Impurities >5% can skew bioassay results. Validate via HPLC and repeat assays .
Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter activity .
Target Specificity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .
Data Normalization : Standardize against positive controls (e.g., known kinase inhibitors) .
Basic: What structural features govern the compound’s reactivity and bioactivity?
Methodological Answer:
Key features include:
Azetidine Carbonyl Group : Serves as a hydrogen bond acceptor, critical for target binding .
Thieno[3,2-c]pyridine Moiety : Enhances π-π stacking with hydrophobic enzyme pockets .
Dihydropyridazinone Core : Imparts conformational rigidity, influencing metabolic stability .
Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicology?
Methodological Answer:
Adopt a tiered approach:
Lab-Scale Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light .
Partitioning Analysis : Use shake-flask methods to determine logP (octanol-water) .
Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae, following OECD guidelines .
Q. Design Example :
- Duration : 6–12 months for degradation studies.
- Replicates : 4–6 per condition to account for variability .
Advanced: What challenges exist in identifying biological targets for this compound?
Methodological Answer:
Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Low Binding Affinity : Optimize surface plasmon resonance (SPR) parameters (e.g., flow rate, immobilization density) .
Cellular Penetration : Quantify intracellular concentrations via LC-MS/MS to distinguish membrane impermeability from lack of activity .
Basic: What common chemical reactions does this compound undergo?
Methodological Answer:
Nucleophilic Acyl Substitution : Reactivity at the azetidine carbonyl with amines or alcohols .
Oxidation : Thienopyridine sulfur can oxidize to sulfoxide under strong oxidants (e.g., mCPBA) .
Ring-Opening Reactions : Acidic conditions may hydrolyze the dihydropyridazinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
